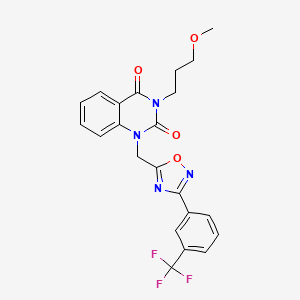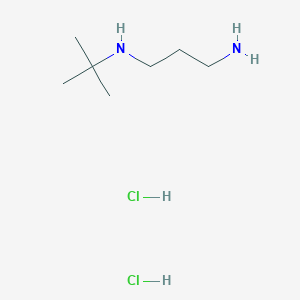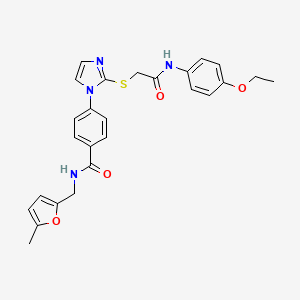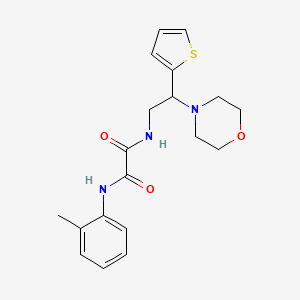
3-(3-methoxypropyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the reaction of quinazolin-2,4-(1H,3H)-dione with various reagents under specific conditions. For example, the synthesis of a novel quinazolinone was accomplished by the reaction of quinazolin-2,4-(1H,3H)-dione with trifluoromethanesulfonic anhydride in triethylamine, showcasing the chemical versatility of the quinazolinone scaffold (Usifoh & Ukoh, 2002). This method highlights the potential for synthesizing complex quinazolinone derivatives, such as the one .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, including the compound of interest, is characterized by the presence of the quinazolinone core, which can be modified to introduce various substituents. Spectroscopic characterization (e.g., NMR, IR, UV) and crystallography methods are commonly used to elucidate the structure of these compounds, providing insights into their chemical properties and reactivity patterns. For instance, derivatives with an imidazo[1,5-c]quinazoline-3,5-dione ring have been presented, showcasing the diversity of structural motifs achievable within this chemical class (Szyszkowska et al., 2017).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, providing a pathway to a broad range of derivatives with potential biological activities. For instance, the catalytic synthesis of quinazoline derivatives in green conditions illustrates the environmental considerations taken in modern synthetic chemistry, aiming to reduce solvent use and improve reaction efficiencies (Gharib et al., 2013). These reactions highlight the chemical versatility and potential for generating diverse molecules from the quinazolinone scaffold.
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. These properties are influenced by the molecular structure and substituents present in the compound. Studies involving DFT calculations and crystal structure analysis provide valuable insights into the physicochemical characteristics of these compounds (Yao et al., 2022).
Chemical Properties Analysis
The chemical properties of quinazolinone derivatives, including reactivity, stability, and electronic structure, are key factors determining their potential applications. For instance, the regioselective synthesis of novel quinazoline derivatives showcases the specific chemical reactivity and potential for targeted modification of the quinazolinone core to achieve desired properties and activities (Wu, Zhang, & Li, 2013).
Applications De Recherche Scientifique
Herbicidal Properties
- A study on the synthesis and herbicidal evaluation of triketone-containing quinazoline-2,4-diones, which include compounds similar to the one , demonstrated that these compounds showed effective herbicidal activity against a broad spectrum of weeds, indicating potential for agricultural applications (Wang et al., 2014).
Role in Tubulin Polymerization and Cancer Treatment
- Research on synthesizing indole–quinoline–oxadiazoles, closely related to the compound , found that these compounds showed potential as anticancer agents, particularly in breast adenocarcinoma treatment. They also demonstrated ability to interfere with tubulin polymerization, a key process in cell division (Kamath et al., 2016).
Antimicrobial Activity
- Some compounds structurally similar to the queried chemical showed antibacterial and antifungal activities, suggesting potential for development into antimicrobial agents (Gupta et al., 2008).
Photophysics and Photochemistry
- Studies on photoinduced single-electron transfer on 5-Aryl-1,2,4-oxadiazoles have implications for understanding the photophysical and photochemical properties of such compounds, which may inform their use in materials science or photochemistry (Buscemi et al., 1999).
Synthesis and Characterization
- Research focused on synthesizing novel derivatives, like those containing the quinazoline-2,4-dione framework, provided insights into the chemistry and properties of these molecules, paving the way for the development of new materials or drugs (El‐Barbary et al., 1995).
Environmental Chemistry
- The L-proline-catalyzed synthesis of complex heterocyclic compounds like those based on quinazoline-2,4-dione indicates potential applications in green chemistry and environmental-friendly synthesis methods (Rajesh et al., 2011).
Quantum-Mechanical Modeling
- Investigations into esters with quinazoline-3,5-dione rings involving spectral characterization and quantum-mechanical modeling may contribute to the understanding of the electronic properties of such compounds, relevant in material science and theoretical chemistry (Hęclik et al., 2017).
Catalytic Synthesis
- Studies on catalytic synthesis of quinazoline-2,4-dione derivatives explore green and efficient synthetic methods, which can have implications in pharmaceutical manufacturing and environmental sustainability (Gharib et al., 2013).
Propriétés
IUPAC Name |
3-(3-methoxypropyl)-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O4/c1-32-11-5-10-28-20(30)16-8-2-3-9-17(16)29(21(28)31)13-18-26-19(27-33-18)14-6-4-7-15(12-14)22(23,24)25/h2-4,6-9,12H,5,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHHIWQFXRGXRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxypropyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2484670.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2484672.png)

![N-[4-(dimethylamino)phenyl]-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2484675.png)
![N-(3,4-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2484677.png)
![Tert-butyl 2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2484680.png)
![3-Benzyl-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2484681.png)
![2-[1-[2-(Dimethylsulfamoylamino)ethyl]-4-methyl-5-oxo-1,2,4-triazol-3-yl]pyridine](/img/structure/B2484684.png)


![5-{[(4-chlorophenyl)methyl]sulfanyl}-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2484690.png)
![6-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2484692.png)